LY2608204 - 1234703-40-2

LY2608204

Catalog Number: EVT-273947
CAS Number: 1234703-40-2
Molecular Formula: C28H37N3O3S3
Molecular Weight: 559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2608204 has been used in trials studying the treatment of Diabetes Mellitus, Type 2.
Source and Classification

LY2608204 belongs to a class of compounds known as glucokinase activators. These compounds are designed to increase the activity of glucokinase, which is crucial for regulating glucose levels in the body. LY2608204 was initially classified as a dual activator due to its ability to stimulate glucokinase while also affecting other metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2608204 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. Although specific synthetic routes are proprietary, general methods for synthesizing glucokinase activators often employ techniques such as:

  • Reactions involving amines and carbonyl compounds: These are common in the formation of the thiazole and benzamide moieties present in LY2608204.
  • Coupling reactions: Such as those involving Suzuki or Heck reactions to build complex aromatic systems.
  • Purification techniques: Including chromatography methods to isolate the final product from reaction mixtures.

The precise synthetic pathway for LY2608204 has not been publicly disclosed but would follow established practices in medicinal chemistry for similar compounds.

Molecular Structure Analysis

Structure and Data

LY2608204 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:

  • Core structure: Typically includes a thiazole ring fused with a benzamide.
  • Functional groups: Various substituents that enhance binding affinity and specificity towards glucokinase.

The molecular formula and weight of LY2608204 are not explicitly detailed in available literature but would be derived from its structural components.

Chemical Reactions Analysis

Reactions and Technical Details

LY2608204 undergoes various chemical reactions typical for drug candidates, including:

  • Binding interactions: The primary reaction involves binding to glucokinase, stabilizing its active form, which facilitates glucose phosphorylation.
  • Metabolic degradation: Like many pharmaceutical agents, LY2608204 is subject to metabolic processes that can lead to its conversion into inactive metabolites.

Understanding these reactions is crucial for optimizing dosage forms and predicting pharmacokinetic profiles.

Mechanism of Action

Process and Data

The mechanism of action of LY2608204 centers on its ability to bind allosterically to glucokinase. This binding alters the enzyme's conformation, promoting its active state and enhancing its affinity for glucose. This process can be summarized as follows:

  1. Binding: LY2608204 binds to a specific site on glucokinase.
  2. Conformational change: This binding induces a change in the enzyme's structure, promoting the closed conformation necessary for catalysis.
  3. Increased activity: The activated glucokinase then facilitates the conversion of glucose to glucose-6-phosphate, thereby lowering blood sugar levels.

Data from clinical studies indicate that while LY2608204 effectively activates glucokinase, it faced challenges in demonstrating significant clinical efficacy compared to other treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for LY2608204, general properties expected for similar compounds include:

Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry may be employed during development to characterize these properties.

Applications

Scientific Uses

LY2608204 was primarily investigated for its potential use in treating type 2 diabetes by enhancing insulin secretion through glucokinase activation. Despite its promising mechanism of action, clinical trials revealed limitations that hindered its progression through later phases of development.

Research continues into glucokinase activators as a class, with ongoing studies evaluating their efficacy, safety profiles, and potential combinations with other diabetes treatments. The future of LY2608204 may involve further exploration or modification based on insights gained from clinical trials and mechanistic studies.

Introduction to Glucokinase Activators (GKAs) in Diabetes Therapeutics

Role of Glucokinase in Glucose Homeostasis

Glucokinase governs glucose homeostatic set points through tissue-specific mechanisms. In pancreatic β-cells, GK catalyzes the initial step of glycolysis, generating ATP that triggers membrane depolarization, calcium influx, and subsequent insulin granule exocytosis. This process exhibits a sigmoidal dose-response curve aligned with physiological postprandial glucose levels (5-10 mM) [3] [7]. Hepatic GK activity is regulated dynamically via the glucokinase regulatory protein (GKRP). During fasting, GK binds GKRP and translocates to the nucleus, becoming inactive. Postprandially, rising glucose and fructose-1-phosphate levels dissociate the GK-GKRP complex, enabling cytoplasmic translocation and enzymatic activation [3] [5] [7]. This dual-tissue regulation allows GK to coordinate first-phase insulin secretion with hepatic glucose uptake/storage. Genetic evidence underscores GK's non-redundant role: heterozygous inactivating mutations cause maturity-onset diabetes of the young type 2 (MODY2), while gain-of-function mutations cause congenital hyperinsulinemia [3] [8]. In T2DM patients, GK expression is significantly reduced in both pancreas and liver, contributing to fasting hyperglycemia, impaired glucose tolerance, and β-cell dysfunction [7].

Historical Development of GKAs as Glucose-Lowering Agents

The therapeutic concept of GK activation emerged in the 1990s, culminating in the discovery of RO0281675, the first GKA tested in humans (2003) [7] [8]. Early GKAs demonstrated robust HbA1c reductions (0.7–1.5%) in Phase II trials but faced challenges including hypoglycemia risk, rapid tachyphylaxis (efficacy loss within 6 months), and hepatic steatosis due to excessive hepatic lipid synthesis [7] [8]. MK-0941 exemplified these limitations: despite initial efficacy, 29% of patients experienced hypoglycemia, and HbA1c reduction diminished from -1.0% (Week 14) to -0.3% (Week 30) [8]. These setbacks prompted strategic reengineering:

  • Hepatoselective GKAs (e.g., TTP399): Designed to minimize pancreatic β-cell overstimulation by restricting activity primarily to the liver via molecular size or transporter specificity [7] [8].
  • Partial Activators: Engineered to modulate GK kinetics moderately, preserving physiological glucose responsiveness and reducing hypoglycemia risk [8].
  • Dual Activators: Optimized for balanced pancreatic/hepatic activation to sustain β-cell function while enhancing hepatic glucose uptake [7].

Table 2: Evolution of Glucokinase Activators in Clinical Development

GenerationRepresentative AgentsKey AdvantagesClinical LimitationsPhase
First-GenerationMK-0941, PiragliatinPotent HbA1c reduction (0.8–1.5%)High hypoglycemia incidence; Tachyphylaxis; HypertriglyceridemiaDiscontinued (Phase II) [7] [8]
HepatoselectiveTTP399, AZD1656Reduced hypoglycemia risk; Lower β-cell exhaustionModerately lower HbA1c efficacy (0.5–0.8%)Phase II–III [7] [8]
Dual/PartialDorzagliatin, LY2608204Balanced tissue activation; β-cell preservationMild hypoglycemia in susceptible patientsPhase II–Approved (Dorzagliatin in China) [7] [8]

LY2608204: Classification and Position in GKA Pharmacopeia

Chemical Classification and Pharmacological Profile

LY2608204 (Globalagliatin, SY-004) is a dual-acting, full GKA belonging to the chemical class of cyclopropane carboxamides [1] [2] [10]. Its molecular formula (C₂₈H₃₇N₃O₃S₃) and structure feature a chiral cyclopropane core linked to a thiazole sulfonamide moiety, enabling high-affinity binding to the GK allosteric site near the enzyme's "pocket loop" [10]. This binding stabilizes GK in its closed conformation, enhancing glucose affinity and maximal velocity (Vₘₐₓ) [1] [8]. In vitro, LY2608204 activates recombinant human GK with an EC₅₀ of 42 nM at 10 mM glucose, demonstrating concentration-dependent potentiation at lower glucose concentrations [1] [2]. Cellular studies in rat insulinoma INS1-E cells confirm glucose metabolism stimulation (EC₅₀ = 579 nM), validating its pancreatic activity [1] [2].

Target Tissue Engagement and Glucose-Lowering Efficacy

LY2608204 exhibits balanced tissue engagement, activating both hepatic and pancreatic GK. In male Wistar rats, oral administration (1–30 mg/kg) reduced fasting and postprandial glucose in a dose-dependent manner, with maximal glucose AUC reduction of 42% at 30 mg/kg [1] [4]. Plasma concentrations of 99 ng/mL (179 nM) corresponded to a 20% glucose AUC decrease, aligning with its in vitro EC₅₀ [1]. Unlike early GKAs, LY2608204 demonstrates glucose-dependent insulin secretion without provoking severe hypoglycemia in normoglycemic models [1] [7]. Brain penetration studies reveal a brain/plasma ratio of 0.17, suggesting limited hypothalamic exposure that may mitigate counterregulatory hormone disruption [1].

Table 3: Comparative Efficacy of LY2608204 and Contemporary GKAs

ParameterLY2608204DorzagliatinTTP399PB-201
GK Activation EC₅₀42 nM [1]13.5 nM [8]120 nM [7]120 nM [7]
HbA1c ReductionData undisclosed-1.07% (SEED Trial) [7]-0.5% (6 months) [7]-0.6 to -0.8% (12 weeks) [7]
FPG ReductionDose-dependent [1]-0.4 mmol/L [7]-0.3 mmol/L [7]-0.5 to -0.8 mmol/L [7]
Target ProfileDual activator (Pancreas + Liver) [2]Dual activator [8]Hepatoselective [7]Dual activator [7]
Clinical StatusPhase II (Withdrawn/Completed) [7] [10]Marketed (China) [8]Phase III [7]Phase II [7]

Molecular Binding Characteristics and Clinical Trajectory

Biophysical analyses reveal LY2608204 binds the GK allosteric site through hydrophobic interactions with Val455 and Tyr214 and a critical hydrogen bond with Arg65 [3] [8]. This binding prevents transition to the inactive "super-open" conformation, prolonging enzyme activity without affecting the glucose-binding site [3]. Clinically, LY2608204 advanced to Phase II trials (NCT01408095) for T2DM but was withdrawn prior to enrollment completion [1] [10]. Despite this discontinuation, its development provided key insights:

  • Full GKAs require precise therapeutic windows to balance efficacy and hypoglycemia risk [7] [8]
  • Moderate brain penetration may optimize hypothalamic counterregulation during hypoglycemia [1]
  • Dual GK activation remains viable if β-cell exhaustion can be mitigated via intermittent dosing or partial activation [7]

The compound remains an important proof-of-concept molecule validating cyclopropane carboxamides as a viable chemotype for future GKAs [8] [10].

Table 4: Key Biochemical Properties of LY2608204

PropertyValueMethod/Context
Molecular Weight559.81 g/molHPLC [1] [10]
CAS Registry1234703-40-2Chemical registry [1] [10]
GK Activation EC₅₀42 nMRecombinant human GK (10 mM glucose) [1] [2]
INS1-E Cell Glucose Metabolism EC₅₀579 nMRat insulinoma cell line [1] [2]
Brain/Plasma Ratio0.17Male Wistar rats (5 min post-dose) [1]
Plasma Concentration for 20% Glucose AUC Reduction179 nM (99 ng/mL)Oral glucose tolerance test (rats) [1]

List of Compounds Mentioned:

  • LY2608204 (Globalagliatin, SY-004)
  • Dorzagliatin (HMS5552)
  • TTP399
  • PB-201
  • MK-0941
  • Piragliatin
  • RO0281675
  • AZD1656

Properties

CAS Number

1234703-40-2

Product Name

LY2608204

IUPAC Name

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

Molecular Formula

C28H37N3O3S3

Molecular Weight

559.8 g/mol

InChI

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1

InChI Key

QIIVJLHCZUTGSD-CUBQBAPOSA-N

SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

LY-2608204; LY 2608204; LY2608204.

Canonical SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.